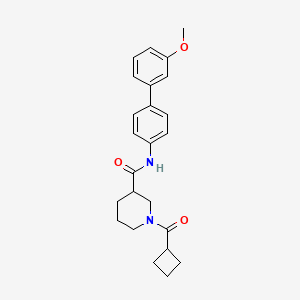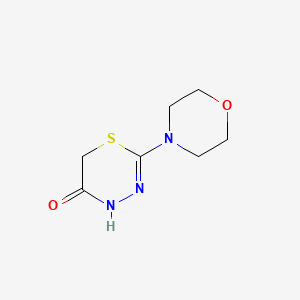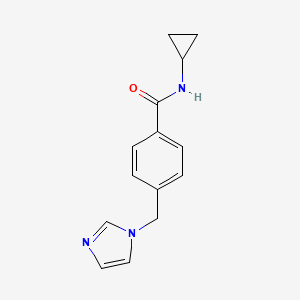
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as BMS-986165, is a novel small molecule inhibitor that has shown potential therapeutic effects in the treatment of autoimmune diseases and fibrosis.
作用机制
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, this compound blocks the downstream signaling of several cytokines, including IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases and fibrosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated dose-dependent inhibition of TYK2 activity and a reduction in the production of pro-inflammatory cytokines. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its selective inhibition of TYK2, its favorable pharmacokinetic profile, and its ability to reduce disease severity in preclinical models of autoimmune diseases and fibrosis. However, there are also some limitations to the use of this compound in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several potential future directions for research on 1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One area of focus could be the development of more potent and selective TYK2 inhibitors based on the structure of this compound. Another area of interest could be the investigation of the therapeutic potential of this compound in other autoimmune diseases and fibrotic disorders. Additionally, the safety and efficacy of this compound in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent for these conditions.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential therapeutic effects in the treatment of autoimmune diseases and fibrosis. Its selective inhibition of TYK2 and favorable pharmacokinetic profile make it a promising candidate for further research and development. However, more studies are needed to fully evaluate its safety and efficacy in clinical trials and to explore its potential as a therapeutic agent in other disease areas.
合成方法
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a synthetic compound that was developed by Bristol-Myers Squibb. The synthesis of this compound involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the cyclobutylcarbonyl and biphenyl groups. The final product is obtained through purification by chromatography and recrystallization.
科学研究应用
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been studied extensively in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. In these studies, this compound has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, leading to a reduction in disease severity. This compound has also been investigated in models of fibrosis, where it has been shown to reduce the deposition of extracellular matrix proteins and improve tissue remodeling.
属性
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-29-22-9-3-7-19(15-22)17-10-12-21(13-11-17)25-23(27)20-8-4-14-26(16-20)24(28)18-5-2-6-18/h3,7,9-13,15,18,20H,2,4-6,8,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQGWRMUDJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6102999.png)
![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6103029.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6103058.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6103060.png)
![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)

![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)